molecular formula C13H24N4O B11746239 [2-(morpholin-4-yl)ethyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[2-(morpholin-4-yl)ethyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11746239
M. Wt: 252.36 g/mol
InChI Key: CTEAXROQFUMERI-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound that features both morpholine and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of morpholine with a suitable ethyl halide, followed by the introduction of the pyrazole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and may involve catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process may involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

Medically, the compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce drugs with specific therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine can be used in the development of new materials, including polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [2-(morpholin-4-yl)ethyl]amine: Lacks the pyrazole moiety, making it less versatile in chemical reactions.

    [1-(propan-2-yl)-1H-pyrazol-4-yl]amine: Lacks the morpholine ring, which reduces its potential for forming stable complexes with metal ions.

Uniqueness

The uniqueness of 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine lies in its dual functional groups, which provide a wide range of chemical reactivity and potential applications. This makes it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C13H24N4O

Molecular Weight

252.36 g/mol

IUPAC Name

2-morpholin-4-yl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C13H24N4O/c1-12(2)17-11-13(10-15-17)9-14-3-4-16-5-7-18-8-6-16/h10-12,14H,3-9H2,1-2H3

InChI Key

CTEAXROQFUMERI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCCN2CCOCC2

Origin of Product

United States

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